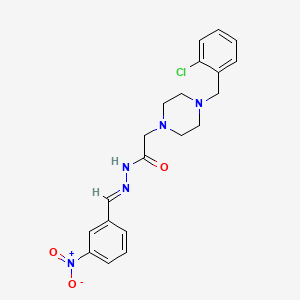
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a nitrobenzylidene moiety. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step may involve the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Acetohydrazide Formation: The next step could involve the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions.
Condensation Reaction: Finally, the acetohydrazide derivative is reacted with 3-nitrobenzaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitro group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or nitro group.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Antimicrobial Studies: It may be studied for its antimicrobial properties against bacteria and fungi.
Antitumor Research: Potential antitumor activities could be explored in cell culture and animal models.
Medicine
Drug Development: The compound could be investigated as a lead compound for developing new drugs with specific therapeutic targets.
Industry
Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide: Similar compounds may include other piperazine derivatives with different substituents on the benzyl or nitro groups.
Uniqueness
Structural Features: The combination of a piperazine ring, chlorobenzyl group, and nitrobenzylidene moiety may confer unique biological activities compared to other compounds.
Pharmacological Potential: Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C20H22ClN5O3 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22ClN5O3/c21-19-7-2-1-5-17(19)14-24-8-10-25(11-9-24)15-20(27)23-22-13-16-4-3-6-18(12-16)26(28)29/h1-7,12-13H,8-11,14-15H2,(H,23,27)/b22-13+ |
InChI Key |
GLPYVDSVHLCNSM-LPYMAVHISA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)

![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014267.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12014294.png)


![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)
